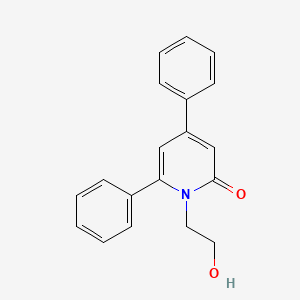
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with hydroxyethyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-diphenylpyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chloro group with the hydroxyethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridinone ring can be reduced under specific conditions to yield a dihydropyridine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-oxoethyl)-4,6-diphenylpyridin-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity .
類似化合物との比較
1-(2-Hydroxyethyl)-4-phenylpyridin-2-one: Lacks one phenyl group, which may affect its binding properties and reactivity.
1-(2-Hydroxyethyl)-4,6-dimethylpyridin-2-one: Substitution of phenyl groups with methyl groups alters its steric and electronic properties.
Uniqueness: 1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is unique due to the presence of both hydroxyethyl and diphenyl groups, which confer distinct chemical and biological properties.
生物活性
1-(2-Hydroxyethyl)-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19N1O2
- Molecular Weight : 307.41 g/mol
- Chemical Structure : The compound features a pyridinone core with hydroxyethyl and diphenyl substituents, which contribute to its unique properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing 1,3-diketones with amines.
- Catalytic Methods : Employing catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. It interacts with various enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. It acts as both a hydrogen bond donor and acceptor, facilitating binding to active sites. This interaction can modulate the activity of target proteins leading to various biological effects.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
Study 2: Anticancer Activity
A study highlighted in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells (MCF7) through ROS-mediated pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar heterocyclic compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| 4,6-Diphenylpyridin-2(1H)-one | Moderate | Low | No |
| 4-Hydroxy-3-methoxybenzaldehyde | Low | High | Yes |
特性
IUPAC Name |
1-(2-hydroxyethyl)-4,6-diphenylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-12-11-20-18(16-9-5-2-6-10-16)13-17(14-19(20)22)15-7-3-1-4-8-15/h1-10,13-14,21H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCJXXMULIBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













